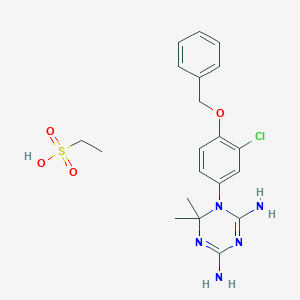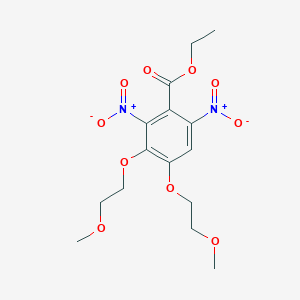![molecular formula C18H21NO6 B14009316 N-[4,5-Dihydroxy-6-hydroxymethyl-2-(naphthalen-2-yloxy)-tetrahydro-pyran-3-yl]-acetamide](/img/structure/B14009316.png)
N-[4,5-Dihydroxy-6-hydroxymethyl-2-(naphthalen-2-yloxy)-tetrahydro-pyran-3-yl]-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside is a synthetic compound with the molecular formula C18H21NO6. It is widely used in biochemical research, particularly in the study of glycosidases and other carbohydrate-active enzymes. This compound is known for its role as a substrate in enzymatic assays, where it helps in the detection and quantification of specific enzyme activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside typically involves the glycosylation of 2-naphthol with 2-acetamido-2-deoxy-D-glucose. The reaction is usually catalyzed by a Lewis acid such as boron trifluoride etherate. The process involves the protection of hydroxyl groups, glycosylation, and subsequent deprotection steps to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification techniques. The use of high-performance liquid chromatography (HPLC) is common in the purification process to ensure the compound meets the required specifications for research applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by glycosidases, leading to the cleavage of the glycosidic bond.
Oxidation: Can be oxidized under specific conditions to form corresponding naphthoquinones.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using specific glycosidases.
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Use of nucleophiles in the presence of a base to facilitate substitution reactions.
Major Products Formed
Hydrolysis: Produces 2-naphthol and 2-acetamido-2-deoxy-D-glucose.
Oxidation: Forms naphthoquinones.
Substitution: Yields various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside is extensively used in scientific research, including:
Biochemistry: As a substrate in enzymatic assays to study glycosidase activities.
Microbiology: Used in the identification and characterization of bacterial strains based on their enzymatic profiles.
Medicine: In the development of diagnostic assays for detecting enzyme deficiencies or abnormalities.
Industry: Employed in the production of enzyme-based cleaning agents and in the synthesis of other bioactive compounds
Mécanisme D'action
The compound acts as a substrate for glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds. Upon enzymatic action, the glycosidic bond in 2-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside is cleaved, releasing 2-naphthol and 2-acetamido-2-deoxy-D-glucose. This reaction is often monitored by measuring the release of 2-naphthol, which can be quantified spectrophotometrically.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside: Similar structure but with the naphthyl group at a different position.
4-Nitrophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside: Contains a nitrophenyl group instead of a naphthyl group.
Benzyl 2-acetamido-2-deoxy-b-D-glucopyranoside: Contains a benzyl group instead of a naphthyl group
Uniqueness
2-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside is unique due to its specific naphthyl group, which provides distinct spectrophotometric properties. This makes it particularly useful in assays where the detection of enzymatic activity is based on the release of 2-naphthol, which has a characteristic absorbance.
Propriétés
IUPAC Name |
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-naphthalen-2-yloxyoxan-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO6/c1-10(21)19-15-17(23)16(22)14(9-20)25-18(15)24-13-7-6-11-4-2-3-5-12(11)8-13/h2-8,14-18,20,22-23H,9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMSGRRTZKSWCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC3=CC=CC=C3C=C2)CO)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![n-[(2,4,6-Trichlorophenoxy)methyl]cyclohexanamine](/img/structure/B14009235.png)
![2,4,5-Trichlorophenyl n-[(benzyloxy)carbonyl]alaninate](/img/structure/B14009236.png)


![[[2-Bromo-1-(4-nitrophenyl)ethylidene]amino]urea](/img/structure/B14009252.png)
![9-([1,1'-Biphenyl]-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole](/img/structure/B14009257.png)




![N,N,N',N'-tetrakis[(1-methylbenzimidazol-2-yl)methyl]ethane-1,2-diamine](/img/structure/B14009274.png)


